An In-depth Technical Guide to the Core Properties and Structure of Benzocycloheptene
An In-depth Technical Guide to the Core Properties and Structure of Benzocycloheptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of benzocycloheptene, a bicyclic compound composed of a benzene (B151609) ring fused to a cycloheptene (B1346976) ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.
Core Chemical Structure and Nomenclature
Benzocycloheptene, in its most saturated form, is systematically named 6,7,8,9-tetrahydro-5H-benzo[1]annulene . The core structure consists of a benzene ring fused to a seven-membered cycloheptane (B1346806) ring. The numbering of the atoms in the bicyclic system is crucial for the unambiguous identification of its derivatives.
The term "benzocycloheptene" can also refer to isomers with varying degrees of unsaturation in the seven-membered ring. However, this guide will focus primarily on the saturated analog, which serves as a foundational structure for many derivatives.
Physicochemical Properties
The physicochemical properties of benzocycloheptene and its derivatives are essential for their handling, characterization, and application in research and development. The following table summarizes key quantitative data for the parent compound and some of its common derivatives.
| Property | 6,7,8,9-tetrahydro-5H-benzo[1]annulene | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol |
| Molecular Formula | C₁₁H₁₄ | C₁₁H₁₂O | C₁₁H₁₄O |
| Molecular Weight | 146.23 g/mol | 160.21 g/mol | 162.23 g/mol |
| CAS Number | 1075-16-7 | 826-73-3 | 35550-94-8 |
| Density | 0.949 g/cm³ | 1.071 g/mL at 25 °C | Not Available |
| Boiling Point | 231.9 °C at 760 mmHg | 270 °C | Not Available |
| Melting Point | Not Available | 202 °C | Not Available |
| Refractive Index | 1.531 | n20/D 1.564 | Not Available |
| Flash Point | 86.3 °C | >230 °F | Not Available |
| pKa | Not Available | Not Available | 14.44 (Predicted) |
Experimental Protocols
The synthesis of the parent benzocycloheptene, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is typically achieved through the reduction of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone). Two classical methods for this conversion are the Wolff-Kishner reduction and the Clemmensen reduction.
Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
A common precursor, 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one, can be synthesized via the following procedure[2]:
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A mixture of isomers of dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate (80 g) is dissolved in a mixture of aqueous 3M sulfuric acid (300 mL) and acetonitrile (B52724) (50 mL) under an argon atmosphere.
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The mixture is refluxed overnight.
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Upon completion, the reaction mixture is diluted with diethyl ether and neutralized with a 2M aqueous sodium hydroxide (B78521) solution (3 x 300 mL).
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The organic layer is dried over magnesium sulfate (B86663) and evaporated to dryness.
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The residue is distilled at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one.
Wolff-Kishner Reduction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
The Wolff-Kishner reduction converts a ketone to an alkane using hydrazine (B178648) and a strong base, typically potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.[3][4][5]
General Protocol:
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The ketone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is mixed with a slight excess of hydrazine hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent such as diethylene glycol.
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The mixture is heated to a temperature that allows for the formation of the hydrazone and the subsequent evolution of nitrogen gas (typically 180-200 °C).
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The reaction is refluxed until the evolution of nitrogen ceases, indicating the completion of the reaction.
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After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
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The crude 6,7,8,9-tetrahydro-5H-benzo[1]annulene can be purified by distillation or chromatography.
Clemmensen Reduction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
The Clemmensen reduction achieves the same conversion of a ketone to an alkane but under acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6]
General Protocol:
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Zinc amalgam is prepared by treating zinc granules or powder with a solution of mercuric chloride.
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The ketone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is dissolved in a solvent that is immiscible with concentrated hydrochloric acid, such as toluene.
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The zinc amalgam and concentrated hydrochloric acid are added to the solution of the ketone.
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The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.
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After the reaction is complete, the mixture is cooled, and the organic layer is separated.
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The aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then brine.
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The organic solution is dried over an anhydrous drying agent, and the solvent is evaporated to give the crude product.
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Purification of the resulting 6,7,8,9-tetrahydro-5H-benzo[1]annulene is typically performed by distillation or chromatography.
Signaling Pathways and Mechanism of Action
Certain derivatives of benzocycloheptene have been identified as antagonists of the C-C chemokine receptor type 2 (CCR2).[7] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[8] Antagonism of this pathway is a therapeutic strategy for various inflammatory diseases.
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the G-protein subunits, which in turn modulate downstream effector molecules and activate several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][11] These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.[9][12]
Benzocycloheptene-based CCR2 antagonists act by blocking the binding of CCL2 to the CCR2 receptor, thereby inhibiting the initiation of these downstream signaling cascades. This blockade effectively reduces the recruitment of inflammatory cells to tissues.
Caption: Simplified signaling pathway of the CCL2/CCR2 axis and the mechanism of action of benzocycloheptene-based antagonists.
Conclusion
Benzocycloheptene represents a valuable scaffold in medicinal chemistry, with its derivatives showing promise as modulators of key biological pathways. A thorough understanding of its fundamental properties, synthetic routes, and the mechanisms of action of its bioactive derivatives is crucial for the continued development of novel therapeutics based on this versatile chemical entity. This guide provides a foundational resource for researchers and professionals engaged in this field.
References
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- 2. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. benchchem.com [benchchem.com]
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